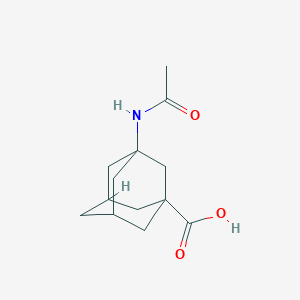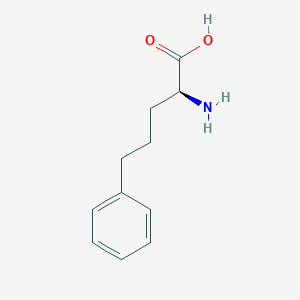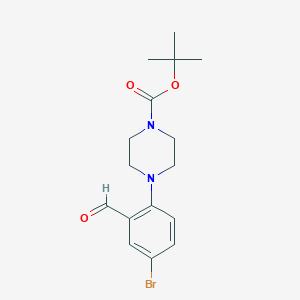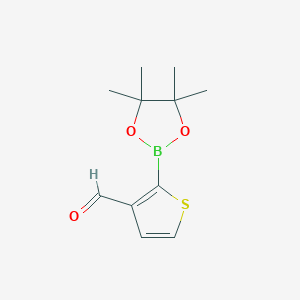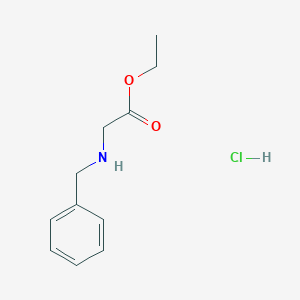
2-Amino-4-Trifluormethylphenyl-disulfid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-trifluoromethylphenyl disulfide: is an organic compound with the molecular formula C14H10F6N2S2 and a molecular weight of 384.36 g/mol It is characterized by the presence of two amino groups and a trifluoromethyl group attached to a phenyl ring, linked by a disulfide bond
Wissenschaftliche Forschungsanwendungen
2-Amino-4-trifluoromethylphenyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-trifluoromethylphenyl disulfide typically involves the reaction of 2-Amino-4-trifluoromethylphenyl thiol with an oxidizing agent to form the disulfide bond . Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2) . The reaction is usually carried out in an organic solvent such as ethanol or acetone under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-trifluoromethylphenyl disulfide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-trifluoromethylphenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2).
Reduction: Sodium borohydride (NaBH4), dithiothreitol (DTT).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-Amino-4-trifluoromethylphenyl thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 2-Amino-4-trifluoromethylphenyl disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of target proteins and affect various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-trifluoromethylphenyl thiol: The reduced form of the disulfide.
2-Amino-4-chlorophenyl disulfide: A similar compound with a chlorine substituent instead of a trifluoromethyl group.
2-Amino-4-methylphenyl disulfide: A similar compound with a methyl substituent.
Uniqueness
2-Amino-4-trifluoromethylphenyl disulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.
Eigenschaften
IUPAC Name |
2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWRMYKQPNWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
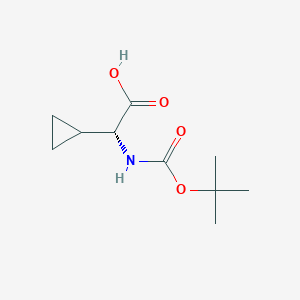

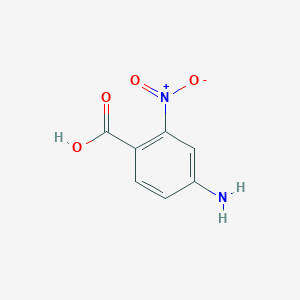
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)




